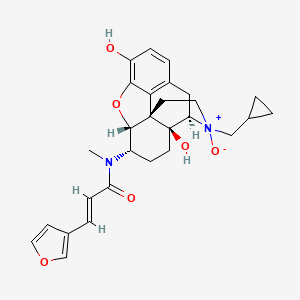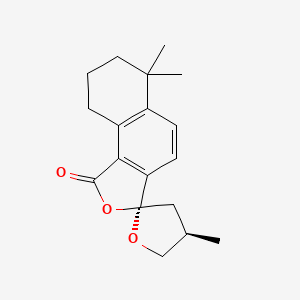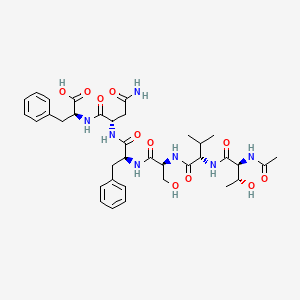
Ac-Thr-Val-Ser-Phe-Asn-Phe-OH
Übersicht
Beschreibung
“Ac-Thr-Val-Ser-Phe-Asn-Phe-OH” is a peptide sequence. Peptides are short chains of amino acids linked by peptide bonds. They are an essential part of nature and biochemistry, and they have a wide range of applications in medicine, research, and various industries .
Synthesis Analysis
Peptides like “this compound” can be synthesized using various methods, including solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to insoluble polymer beads .Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its peptide bonds. The peptide “this compound” would have a specific 3-dimensional structure determined by these factors .Chemical Reactions Analysis
The chemical reactions involving peptides generally involve the making or breaking of peptide bonds. In the case of “this compound”, these reactions could be used to lengthen the peptide chain, to shorten it, or to modify it in various ways .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its molecular structure and the nature of its amino acids. These properties could include its solubility, its stability under various conditions, and its reactivity with other substances .Wissenschaftliche Forschungsanwendungen
1. Peptide Inhibition of Viral Enzymes
The peptide Ac-Tyr298-Ala299-Gly300-Thr301-Val302-Ile303-Asn304-Asp305-Leu306-OH, which shares a similar structure to Ac-Thr-Val-Ser-Phe-Asn-Phe-OH, has been studied for its inhibitory potency against herpes simplex virus (HSV) type I and II ribonucleotide reductase R2 protein. This peptide demonstrates significant potential in vitro for inhibiting HSV-1 reductase activity, suggesting applications in antiviral drug development (Gaudreau et al., 1992).
2. Neuropeptide Research
Peptides similar to this compound are being investigated in neuropeptide research. Studies on peptides like Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 have explored their role in the biological activities of various insects, providing insights into neuropeptide function and receptor interaction (Nachman et al., 1991).
3. Insights into Protein Structure and Function
Research on peptides including Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 has contributed to our understanding of protein structure and function. This type of research has implications for understanding the molecular mechanisms of diseases and for the development of therapeutic strategies (Hyland et al., 1991).
4. Potential in Antitumor Activity
Some peptides with similar sequences to this compound, like P-30 Protein from Rana pipiens oocytes and early embryos, have shown antiproliferative and cytotoxic activity against tumor cell lines. This suggests potential applications in cancer research and therapy (Ardelt et al., 1991).
5. Development of HIV-1 Protease Inhibitors
Peptides such as Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 have been used to study the mechanism of HIV-1 protease, leading to the development of novel inhibitors that could be crucial in HIV/AIDS treatment (Abbenante et al., 1995).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49N7O11/c1-19(2)29(43-35(52)30(20(3)45)38-21(4)46)34(51)42-27(18-44)33(50)39-24(15-22-11-7-5-8-12-22)31(48)40-25(17-28(37)47)32(49)41-26(36(53)54)16-23-13-9-6-10-14-23/h5-14,19-20,24-27,29-30,44-45H,15-18H2,1-4H3,(H2,37,47)(H,38,46)(H,39,50)(H,40,48)(H,41,49)(H,42,51)(H,43,52)(H,53,54)/t20-,24+,25+,26+,27+,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNZRAGZYMMOEX-QQMZDXHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C(C)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49N7O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
755.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



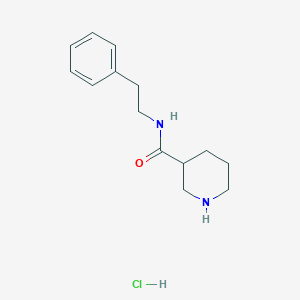

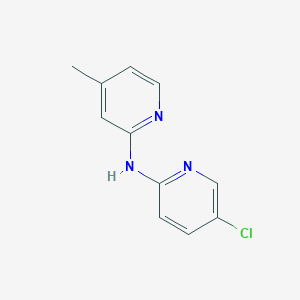
![6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-ol](/img/structure/B1495685.png)
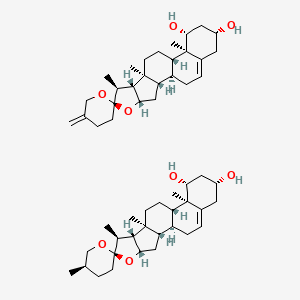


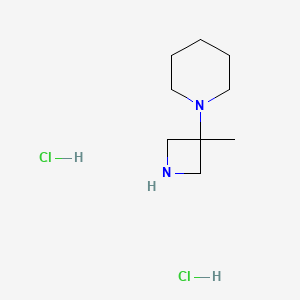


![(R)-Methyl 4-((3R,5S,8S,9S,10S,13R,14S,17R)-3-(tert-butyldimethylsilyloxy)-10,13-dimethyl-7-(trimethylsilyloxy)-2,3,4,5,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1495736.png)

